L-Menthyl acetate CAS number and molecular structure
L-Menthyl acetate CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of L-Menthyl acetate, covering its fundamental chemical properties, synthesis, and key applications, with a particular focus on its relevance in pharmaceutical and drug development contexts.
Core Chemical Identity
L-Menthyl acetate is the acetate ester of L-menthol, a naturally occurring monoterpene found prominently in peppermint oil. It is recognized for its characteristic minty, refreshing, and cool aroma, which is milder than that of menthol.
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CAS Number : 2623-23-6
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Molecular Formula : C₁₂H₂₂O₂
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Synonyms : (-)-Menthyl acetate, (1R)-(-)-Menthyl acetate, l-Menthol acetate
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IUPAC Name : [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate
Molecular Structure
The molecular structure consists of a cyclohexane ring with methyl and isopropyl substituents, characteristic of a p-menthane skeleton, and an acetate group attached via an ester linkage.
Caption: 2D representation of the L-Menthyl acetate molecule.
Physicochemical Properties
The key physicochemical properties of L-Menthyl acetate are summarized in the table below. This data is essential for formulation development, quality control, and safety assessments.
| Property | Value | Reference(s) |
| Molecular Weight | 198.30 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Minty, herbal, fruity, cool | |
| Melting Point | < 25 °C | |
| Boiling Point | 229 - 230 °C at 760 mmHg | |
| Density | 0.92 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.447 | |
| Optical Rotation ([α]²⁰/D) | -75° to -81° (c=8 in benzene) | |
| Flash Point | 87 °C | |
| Water Solubility | 23.2 mg/L at 20 °C | |
| Vapor Pressure | 12.20 Pa at 25 °C | |
| logP (CLogP) | 4.39 | |
| Solubility | Slightly soluble in Chloroform and Methanol |
Experimental Protocols
L-Menthyl acetate is typically synthesized via the Fischer esterification of L-menthol with an acetylating agent. The reactivity of the acetylating agent significantly impacts reaction effectiveness, with acetyl chloride being the most effective, followed by acetic anhydride, and then acetic acid.
Protocol: Synthesis using L-Menthol and Acetic Anhydride
This protocol is based on a common laboratory procedure for ester synthesis.
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Reactant Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine L-menthol (1 equivalent) and acetic anhydride (1.5 equivalents).
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Catalyst Addition : Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 20 drops) to the mixture while stirring.
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Reaction : Heat the mixture in a water bath at 60-70°C and reflux for 90 minutes. Monitor the reaction progress periodically using Thin Layer Chromatography (TLC).
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Work-up : After cooling to room temperature, transfer the mixture to a separatory funnel.
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Neutralization : Add distilled water and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Shake until CO₂ evolution ceases.
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Extraction : Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
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Washing : Wash the combined organic layers with water until the washings are neutral.
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Drying : Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄).
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Purification : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure L-Menthyl acetate.
Caption: General workflow for the synthesis of L-Menthyl acetate.
Characterization of the synthesized L-Menthyl acetate is crucial to confirm its identity and purity.
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Thin Layer Chromatography (TLC) : Used for monitoring reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate. The reported Rf value is approximately 0.82.
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Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms the presence of the ester functional group. A characteristic strong absorption peak for the C=O stretch of the ester is observed around 1737 cm⁻¹.
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Gas Chromatography-Mass Spectrometry (GC-MS) : Determines the purity of the compound and confirms its molecular weight. The retention time and mass spectrum are compared to a standard. A base peak at m/z = 95 is characteristic.
Applications in Drug Development
While widely used in the fragrance and flavor industries, L-Menthyl acetate has demonstrated significant potential in pharmaceutical applications, primarily as a penetration enhancer for transdermal drug delivery.
Mechanism of Action as a Permeation Enhancer
L-Menthyl acetate, being a lipophilic ester, can transiently disrupt the highly organized lipid structure of the stratum corneum, the outermost layer of the skin. This disruption increases the fluidity of the lipid bilayers, thereby reducing the barrier resistance and enhancing the permeation of co-administered drug molecules across the skin.
It has been shown to improve the skin permeation of various drugs, including:
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5-aminolevulinic acid (ALA)
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5-fluorouracil (5-FU)
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Isosorbide dinitrate (ISDN)
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Lidocaine (LD)
Caption: Role of L-Menthyl acetate as a skin permeation enhancer.
Conclusion
L-Menthyl acetate is a well-characterized compound with a robust profile of physicochemical data. Standard organic chemistry protocols allow for its efficient synthesis and purification. For drug development professionals, its most promising application lies in its role as a safe and effective skin permeation enhancer, offering a valuable tool for the formulation of novel transdermal drug delivery systems. Its established use in consumer products also provides a strong foundation for its safety profile.
